molecular formula C8H4Br2FN B1449018 3,4-Dibromo-5-fluorophenylacetonitrile CAS No. 1803779-04-5

3,4-Dibromo-5-fluorophenylacetonitrile

Cat. No. B1449018
M. Wt: 292.93 g/mol
InChI Key: HQVKLSOWNDQWOC-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorophenylacetonitrile (DBFPA) is an organic compound with the molecular formula C8H4Br2FN. It is a colorless solid that is soluble in organic solvents such as chloroform and acetone. DBFPA is used in a wide range of scientific research applications, from synthesis to biochemical and physiological studies. It is a versatile compound with many advantages, such as its low toxicity and easy synthesis. In

Scientific Research Applications

Charge Transport and Electronic Materials

One significant area of application is in the development of electronic materials, such as n-channel transistors and ambipolar transistors. Research by Zhang et al. (2014) on naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties, a compound structurally related to 3,4-Dibromo-5-fluorophenylacetonitrile, demonstrates the influence of substituted fluorine atoms on charge transport behavior. These materials have shown potential in the solution-processed thin films operating as n-channel and ambipolar transistors, indicating the utility of such fluorinated compounds in tuning electronic properties for material science applications (Zhang et al., 2014).

Organic Synthesis and Catalyst Development

The compound and its derivatives are also explored in organic synthesis, particularly in C-H arylation and palladium-catalyzed reactions. Research conducted by Ioannidou and Koutentis (2011) utilized silver(I) fluoride-mediated palladium-catalyzed direct C-H arylation/heteroarylation of 3-bromoisothiazole-4-carbonitrile, leading to various aryl/heteroaryl derivatives. This study exemplifies the use of bromo and fluoro-substituted compounds in facilitating complex organic transformations, showcasing the versatility of such compounds in synthetic chemistry (Ioannidou & Koutentis, 2011).

Green Chemistry and Catalyst-Free Synthesis

In the context of green chemistry, Govindaraju et al. (2016) demonstrated the catalyst-free synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives via a one-pot, four-component reaction under ultrasonic conditions. This research underscores the role of fluorophenylacetonitrile derivatives in developing environmentally friendly synthetic methodologies, offering efficient, safe, and sustainable alternatives to traditional chemical synthesis processes (Govindaraju et al., 2016).

Fluorescence Studies and Bioimaging

Furthermore, the potential of fluorinated compounds in fluorescence studies and bioimaging cannot be overlooked. The ability to selectively introduce fluorophores into proteins, as demonstrated by Summerer et al. (2006), provides a powerful tool to study protein structure, dynamics, and interactions. Although not directly related to 3,4-Dibromo-5-fluorophenylacetonitrile, this research highlights the broader utility of fluorinated compounds in biochemical and cellular studies, paving the way for novel applications in biological imaging and molecular diagnostics (Summerer et al., 2006).

properties

IUPAC Name

2-(3,4-dibromo-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)4-7(11)8(6)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKLSOWNDQWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-5-fluorophenylacetonitrile

CAS RN

1803779-04-5
Record name 2-(3,4-dibromo-5-fluorophenyl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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